molecular formula C24H19F4N5O B12418023 GSK PERK Inhibitor-d3

GSK PERK Inhibitor-d3

Cat. No.: B12418023
M. Wt: 472.5 g/mol
InChI Key: PXVQGBJMIQCDEX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PERK-IN-4-d3 is a deuterium-labeled version of PERK-IN-4, a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is activated in response to various endoplasmic reticulum stresses, which are implicated in numerous disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

PERK-IN-4-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the PERK-IN-4 molecule. The deuteration process involves replacing specific hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods

The industrial production of PERK-IN-4-d3 involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high purity and yield, making the compound suitable for scientific research and drug development .

Chemical Reactions Analysis

Types of Reactions

PERK-IN-4-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PERK-IN-4-d3. These derivatives can have different biological activities and properties .

Scientific Research Applications

PERK-IN-4-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolism.

    Biology: Investigated for its role in modulating endoplasmic reticulum stress responses.

    Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

PERK-IN-4-d3 exerts its effects by inhibiting the activity of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, PERK-IN-4-d3 modulates the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to changes in protein synthesis and stress response pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PERK-IN-4-d3 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool for studying the effects of deuterium substitution on drug behavior and efficacy .

Properties

Molecular Formula

C24H19F4N5O

Molecular Weight

472.5 g/mol

IUPAC Name

1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3

InChI Key

PXVQGBJMIQCDEX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F

Origin of Product

United States

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